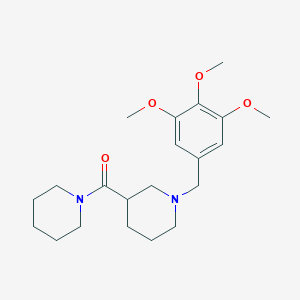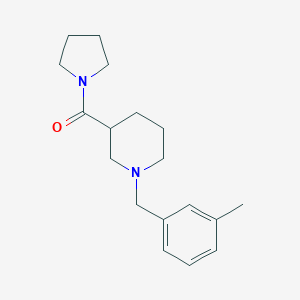![molecular formula C17H26BrN3 B247370 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies, which have shed light on its synthesis, mechanism of action, and potential applications.
Mechanism of Action
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine works by selectively blocking the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and is thought to play a role in addiction. By blocking the D3 receptor, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a number of biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, but does not affect other dopamine receptors. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors or neurotransmitter systems. However, one limitation is that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One area of interest is its potential use as a treatment for drug addiction. Further studies are needed to determine its effectiveness in humans, as well as its potential side effects.
Another area of interest is the role of the dopamine D3 receptor in psychiatric disorders. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can selectively block this receptor, which may have implications for the treatment of disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the potential benefits and risks of this approach.
In conclusion, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a selective antagonist of the dopamine D3 receptor that has been the subject of numerous scientific studies. Its synthesis, mechanism of action, and potential applications have been explored in detail. While there are still many unanswered questions about its effectiveness and safety, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine holds promise as a potential treatment for drug addiction and other psychiatric disorders.
Synthesis Methods
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to form 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized over the years, resulting in higher yields and greater purity.
Scientific Research Applications
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can reduce drug-seeking behavior in animal models, suggesting that it may be effective in humans as well.
Another area of research has focused on the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to selectively block the D3 receptor, which may have implications for the treatment of these disorders.
properties
Product Name |
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
Molecular Formula |
C17H26BrN3 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3 |
InChI Key |
WRCCHPNXJISSST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)